1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-16(14-5-3-4-6-15(14)20(13)2)17(22)18(23)21-9-7-19(8-10-21)24-11-12-25-19/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFASHVWCXDLLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of indole compounds, including those similar to the target compound, exhibit significant anticancer properties. For instance, studies have shown that indole-based compounds can inhibit key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . The incorporation of the dioxa-spiro structure may enhance these effects by improving bioavailability and selectivity.
Neuroprotective Effects
The σ1 receptor has been identified as a promising target for neuroprotective agents. Compounds similar to 1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione have shown affinity for σ1 receptors, suggesting potential in treating neurodegenerative diseases . The ability to modulate neurotransmitter systems through σ1 receptor interactions could lead to advancements in therapies for conditions like Alzheimer's and Parkinson's disease.
Antimycobacterial Properties
Recent studies have highlighted the effectiveness of indole derivatives against Mycobacterium tuberculosis. The azaspiro structure may contribute to membrane-disrupting properties that enhance the compound's efficacy against resistant strains of bacteria . This application is particularly relevant in the context of rising antibiotic resistance.
Materials Science Applications
Synthesis of Advanced Materials
The compound's structural features make it a valuable precursor in materials science. Its dioxa-spiro framework allows for the synthesis of polymers and other materials with tailored properties for specific applications such as drug delivery systems or sensors . The versatility in modifying the indole component further enhances its utility in creating functionalized materials.
Synthetic Intermediate
Versatile Building Block
The compound serves as an important synthetic intermediate in organic chemistry. Its complex structure can be leveraged to synthesize other biologically active compounds through various chemical reactions such as carbonylation and cyclization . The ability to modify the indole and spiro components provides chemists with a robust platform for developing new therapeutics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Inhibition of IDO/TDO | Indole derivatives showed significant inhibition rates against cancer cell lines. |
| Neuroprotective Research | σ1 Receptor Modulation | Compounds demonstrated neuroprotective effects in animal models of neurodegeneration. |
| Antimycobacterial Activity | Efficacy Against Mycobacterium tuberculosis | Indole derivatives exhibited low resistance mutation frequency and high potency against resistant strains. |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s uniqueness arises from its specific substituents and connectivity. Below is a systematic comparison with related molecules:
Table 1: Key Structural and Functional Comparisons
Structural Divergences and Implications
- Spirocyclic Core Modifications : Unlike AS105272 and AS99137, which incorporate fluorine atoms to enhance metabolic stability and binding affinity, the target compound lacks halogenation. This may reduce off-target interactions but could limit bioavailability in lipophilic environments .
- Heterocyclic Variations : The indole group distinguishes it from pyrido[1,2-a]pyrimidine () and triazolopyridazine () derivatives. Indoles are associated with serotonin receptor modulation, whereas pyrimidines/triazoles often target nucleotide-binding enzymes .
- Linker Chemistry: The ethanedione bridge provides a planar, electron-deficient region absent in AS98357’s ethanol linker or L909-0539’s acetamide chain. This could influence π-π stacking or hydrogen-bonding interactions with biological targets .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione?
- Methodological Answer : The synthesis typically involves coupling the indole and spirocyclic moieties via a diketone bridge. Key steps include:
- Indole functionalization : Protecting the indole nitrogen (e.g., using methyl groups) to prevent side reactions during coupling .
- Spirocyclic precursor activation : The 1,4-dioxa-8-azaspiro[4.5]decane system may require deprotection or activation (e.g., via nucleophilic substitution) to facilitate bond formation with the indole derivative .
- Coupling optimization : Reaction conditions (solvent, temperature, catalysts) must be systematically tested to maximize yield, as steric hindrance from the spirocyclic system can reduce efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR are critical for confirming the spirocyclic structure and indole substitution pattern. The diketone bridge’s carbonyl groups appear as distinct signals in -NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the spirocyclic moiety .
- X-ray crystallography : If single crystals are obtainable, SHELX-based refinement (e.g., SHELXL) can resolve ambiguities in stereochemistry or bond geometry .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-dependent degradation studies : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC or LC-MS. Focus on hydrolysis of the diketone or spirocyclic ether groups .
- Kinetic analysis : Plot degradation rates to identify pH ranges where the compound is most stable, which informs storage and handling protocols .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized assays : Ensure consistent experimental conditions (e.g., cell lines, incubation times) across studies to minimize variability .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., indole methyl groups, spirocyclic oxygen atoms) to isolate factors influencing activity .
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to biological targets, helping reconcile discrepancies between in vitro and in vivo results .
Q. How can the compound’s reactivity with biomolecules be systematically investigated?
- Methodological Answer :
- Covalent binding assays : Use fluorescence labeling or radioligand techniques to track interactions with nucleophilic residues (e.g., cysteine, lysine) in proteins .
- Metabolite profiling : Incubate the compound with liver microsomes or cytochrome P450 enzymes, then analyze metabolites via LC-MS to identify reactive intermediates .
Q. What experimental designs optimize the compound’s synthetic yield while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Byproduct analysis : Use -NMR or GC-MS to characterize side products (e.g., diketone hydrolysis derivatives) and adjust reaction stoichiometry or protection/deprotection steps accordingly .
Q. How does the spirocyclic moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP determination : Measure partition coefficients (octanol/water) to assess lipophilicity, which impacts membrane permeability .
- In silico ADME prediction : Tools like SwissADME model absorption and metabolism based on the spirocyclic system’s rigidity and hydrogen-bonding potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
